(Benzyloxy)(but-3-en-1-yl)amine
Description
(Benzyloxy)(but-3-en-1-yl)amine is an organic compound that features both a benzyl ether and an allyl amine functional group
Properties
IUPAC Name |
N-phenylmethoxybut-3-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-3-9-12-13-10-11-7-5-4-6-8-11/h2,4-8,12H,1,3,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYRTBCIQGMSKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCNOCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Benzyloxy)(but-3-en-1-yl)amine can be achieved through several routes. One common method involves the reaction of benzyl alcohol with but-3-en-1-amine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ether bond.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(Benzyloxy)(but-3-en-1-yl)amine undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzyl ether can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted benzyl ethers.
Scientific Research Applications
Synthesis of (Benzyloxy)(but-3-en-1-yl)amine
The synthesis of this compound often involves methods that utilize hydroxylamine hydrochloride as a starting material. A notable method includes the reaction of hydroxylamine with benzyl bromide under controlled conditions to yield the desired amine product. This approach has been highlighted for its efficiency and high yield, making it a preferred method for producing this compound in laboratory settings .
Medicinal Applications
2.1 Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been effective against various strains of bacteria and fungi, making it a candidate for development into new antimicrobial agents. The compound's structure allows it to interact with microbial cell membranes, disrupting their integrity and leading to cell death .
2.2 Treatment of Pulmonary Conditions
The compound has shown promise in treating pulmonary tuberculosis. Studies have demonstrated that doses as low as 5% mg can effectively reduce bacterial load in infected models. Additionally, it has been noted for its ability to lower cholesterol levels in blood, suggesting potential cardiovascular benefits alongside its antimicrobial effects .
Organic Synthesis Applications
3.1 Intermediate in Organic Reactions
this compound serves as a valuable intermediate in various organic synthesis reactions. It is commonly used in the preparation of more complex molecules through reactions such as the Mitsunobu reaction, where it can facilitate the formation of new carbon-nitrogen bonds .
3.2 Development of Peptidomimetics
Recent computational studies have indicated that derivatives of this compound can act as minimalist peptidomimetics. These compounds mimic peptide structures and could be useful in drug design, particularly for targeting specific biological pathways without the drawbacks associated with traditional peptides .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (Benzyloxy)(but-3-en-1-yl)amine involves its interaction with specific molecular targets. The benzyl ether group can participate in hydrogen bonding and hydrophobic interactions, while the allyl amine group can form covalent bonds with electrophilic centers. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (Benzyloxy)(prop-2-en-1-yl)amine
- (Benzyloxy)(but-2-en-1-yl)amine
- (Benzyloxy)(pent-3-en-1-yl)amine
Uniqueness
(Benzyloxy)(but-3-en-1-yl)amine is unique due to the specific positioning of the allyl group, which can influence its reactivity and interaction with biological targets. This compound’s combination of benzyl ether and allyl amine functionalities makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry research.
Biological Activity
(Benzyloxy)(but-3-en-1-yl)amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
This compound is characterized by the presence of a benzyloxy group attached to a but-3-en-1-yl amine moiety. Its structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. Below are key findings from the literature:
Antimicrobial Activity
A study investigating derivatives of benzyloxy compounds found that certain structures, similar to this compound, displayed significant antimicrobial properties against strains like Staphylococcus aureus and Mycobacterium smegmatis. The results indicated that modifications in the benzyloxy group could enhance activity against multidrug-resistant strains .
Anticancer Potential
The compound's ability to inhibit cell proliferation has been noted, particularly through mechanisms that involve glycolysis inhibition. This suggests potential applications in cancer therapy, where metabolic pathways are often targeted .
Table 1: Summary of Biological Activities
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound acts as an enolase inhibitor, disrupting glycolysis and thereby reducing energy production in cancer cells .
- Antimicrobial Mechanisms : The benzyloxy group enhances the lipophilicity of the molecule, facilitating membrane penetration and increasing antimicrobial efficacy against resistant strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
